molecular formula C26H40O2 B12732713 Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester CAS No. 72928-31-5

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester

Cat. No.: B12732713
CAS No.: 72928-31-5
M. Wt: 384.6 g/mol
InChI Key: YGLLWFCMQIEINP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is a chemical compound known for its unique structural properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.

Preparation Methods

The synthesis of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester typically involves esterification reactions. One common method involves the reaction of 4-(trans-4-butylcyclohexyl)benzoic acid with trans-4-propylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide, leading to the formation of substituted esters.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds include:

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties, making it particularly suitable for specialized industrial applications.

Properties

CAS No.

72928-31-5

Molecular Formula

C26H40O2

Molecular Weight

384.6 g/mol

IUPAC Name

(4-propylcyclohexyl) 4-(4-butylcyclohexyl)benzoate

InChI

InChI=1S/C26H40O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h14-17,20-22,25H,3-13,18-19H2,1-2H3

InChI Key

YGLLWFCMQIEINP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC

Origin of Product

United States

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